molecular formula C13H16Cl2N2O2 B6221593 methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride CAS No. 2758000-66-5

methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride

Cat. No.: B6221593
CAS No.: 2758000-66-5
M. Wt: 303.2
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Description

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an isoquinoline moiety attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride typically involves the reaction of isoquinoline with an appropriate amino acid derivative. One common method involves the use of methyl 2-bromo-3-(isoquinolin-1-yl)propanoate as a starting material, which is then reacted with ammonia or an amine under suitable conditions to yield the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the isoquinoline moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoquinoline derivatives.

Scientific Research Applications

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(7-methyl-1H-indol-5-yl)propanoate dihydrochloride
  • Methyl 2-amino-3-(quinolin-1-yl)propanoate dihydrochloride

Uniqueness

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

2758000-66-5

Molecular Formula

C13H16Cl2N2O2

Molecular Weight

303.2

Purity

95

Origin of Product

United States

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